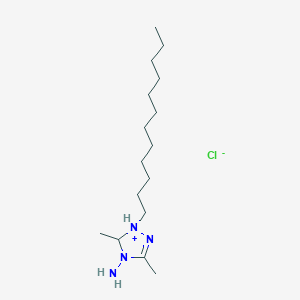
4-Amino-1-dodecyl-3,5-dimethyl-4,5-dihydro-1H-1,2,4-triazol-1-ium chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Amino-1-dodecyl-3,5-dimethyl-4,5-dihydro-1H-1,2,4-triazol-1-ium chloride is a chemical compound with the molecular formula C16H35N4Cl. It belongs to the class of 1,2,4-triazoles, which are known for their diverse biological activities and applications in various fields such as pharmaceuticals, agrochemicals, and materials science .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-1-dodecyl-3,5-dimethyl-4,5-dihydro-1H-1,2,4-triazol-1-ium chloride typically involves the reaction of 1-dodecyl-3,5-dimethyl-1H-1,2,4-triazole with an appropriate amine and a chlorinating agent. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for monitoring and controlling reaction parameters is common in industrial settings to optimize the production process .
Analyse Des Réactions Chimiques
Types of Reactions
4-Amino-1-dodecyl-3,5-dimethyl-4,5-dihydro-1H-1,2,4-triazol-1-ium chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like sodium azide. Reaction conditions may vary depending on the desired product but often involve controlled temperatures and pH levels .
Major Products
The major products formed from these reactions include various substituted triazoles, amine derivatives, and oxides, which can be further utilized in different applications .
Applications De Recherche Scientifique
4-Amino-1-dodecyl-3,5-dimethyl-4,5-dihydro-1H-1,2,4-triazol-1-ium chloride has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly for its anticancer and anti-inflammatory activities.
Mécanisme D'action
The mechanism of action of 4-Amino-1-dodecyl-3,5-dimethyl-4,5-dihydro-1H-1,2,4-triazol-1-ium chloride involves its interaction with biological targets through hydrogen bonding and dipole interactions. The compound can inhibit the activity of certain enzymes and disrupt cellular processes, leading to its observed biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include other 1,2,4-triazole derivatives such as:
- 1,2,4-Triazole
- 3-Amino-1,2,4-triazole
- 1,2,4-Triazolo[3,4-b][1,3,4]thiadiazines .
Uniqueness
What sets 4-Amino-1-dodecyl-3,5-dimethyl-4,5-dihydro-1H-1,2,4-triazol-1-ium chloride apart is its unique combination of a long alkyl chain and the triazole ring, which imparts specific physicochemical properties and biological activities. This makes it a valuable compound for various applications in research and industry .
Propriétés
Numéro CAS |
59944-27-3 |
|---|---|
Formule moléculaire |
C16H35ClN4 |
Poids moléculaire |
318.9 g/mol |
Nom IUPAC |
1-dodecyl-3,5-dimethyl-1,5-dihydro-1,2,4-triazol-1-ium-4-amine;chloride |
InChI |
InChI=1S/C16H34N4.ClH/c1-4-5-6-7-8-9-10-11-12-13-14-19-16(3)20(17)15(2)18-19;/h16H,4-14,17H2,1-3H3;1H |
Clé InChI |
JPGIEZKVJWCLGV-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCC[NH+]1C(N(C(=N1)C)N)C.[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















